[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Description
[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol is an organic compound featuring a benzene (B151609) ring substituted with a hydroxymethyl group and a pyrrolidin-1-ylmethyl group at the meta position. This arrangement of functional groups makes it a bifunctional molecule with distinct reactive capabilities. Its utility in chemical research stems from its capacity to act as a scaffold upon which greater molecular complexity can be built.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 91271-59-9 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Not specified (typically an oil or solid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
In the realm of advanced organic synthesis, the primary goal is the efficient and precise construction of complex target molecules. This compound serves as a valuable starting material or intermediate in multi-step synthetic sequences. Its structure is particularly relevant in the synthesis of pharmacologically active agents. For instance, it has been identified as an intermediate in the preparation of substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivatives, which are investigated for their potential as kinase inhibitors. In such syntheses, the pyrrolidine (B122466) moiety can play a role in modulating solubility and biological activity, while the benzylic alcohol provides a handle for further chemical transformations.
The utility of this compound is rooted in the distinct properties of its two primary structural components: the benzylic alcohol and the pyrrolidine scaffold.
Benzylic Alcohol Scaffold: Benzylic alcohols are a class of compounds that are crucial intermediates in organic synthesis. The hydroxyl group is positioned on a carbon adjacent to a benzene ring, which enhances its reactivity. This functional group can undergo a variety of transformations:
Oxidation: It can be selectively oxidized to form the corresponding benzaldehyde (B42025) or benzoic acid, which are precursors to a vast array of other compounds.
Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives to form benzyl (B1604629) esters, or with alkyl halides to form benzyl ethers. Benzyl esters and ethers are frequently used as protecting groups in the synthesis of complex molecules like peptides and carbohydrates because they can be cleaved under mild hydrogenolysis conditions. wikipedia.org
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution reactions to introduce other functional groups.
The benzylic alcohol moiety is also found in numerous therapeutic agents and is studied for its potential pharmacological properties, including local anesthetic and anti-inflammatory activities. researchgate.net
Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in natural products and pharmaceutical drugs. frontiersin.orgnih.gov Its significance in medicinal chemistry is multifaceted:
Pharmacophore Element: The pyrrolidine ring is a key component of the pharmacophore of many bioactive molecules, contributing to their binding affinity and selectivity for biological targets. frontiersin.orgpharmablock.com
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor, which can improve the solubility and pharmacokinetic profile of a drug candidate. pharmablock.com
Stereochemical Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of three-dimensional structures. researchgate.netnih.gov The presence of stereocenters on the ring is often critical for biological activity, as different stereoisomers can have vastly different interactions with chiral biological receptors. nih.gov
Table 2: Roles of Structural Scaffolds
| Scaffold | Key Features & Significance in Synthesis |
|---|---|
| Benzylic Alcohol | - Versatile handle for oxidation, esterification, and substitution reactions. researchgate.net - Precursor to aldehydes, ketones, and esters. - Can be converted to a leaving group for nucleophilic attack. |
| Pyrrolidine | - Common scaffold in natural products and pharmaceuticals. frontiersin.orgnih.gov - Modulates solubility and pharmacokinetic properties. pharmablock.com - Provides a basic nitrogen center for salt formation or further reaction. - Introduces 3D structural complexity. researchgate.netnih.gov |
The strategic importance of this compound lies in its ability to be used in multi-step reaction sequences where its functional groups are manipulated sequentially. A synthetic chemist can leverage the differential reactivity of the benzylic alcohol and the tertiary amine of the pyrrolidine ring.
For example, in a synthetic route, the benzylic alcohol could first be protected or converted into another functional group. Subsequently, reactions could be performed on the aromatic ring, such as electrophilic aromatic substitution, directed by the existing substituents. The pyrrolidine nitrogen, being a tertiary amine, is generally unreactive under many conditions but can act as a base or be involved in directing metallation reactions.
Structure
3D Structure
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFREPVLJDRBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586196 | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-59-9 | |
| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Ylmethyl Phenyl Methanol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol identifies two primary points for logical disconnection: the C-N bond linking the benzyl (B1604629) and pyrrolidine (B122466) units, and the C-O bond of the benzylic alcohol. These disconnections give rise to distinct synthetic pathways centered on fragment coupling and functional group interconversion.
Fragment Coupling Approaches for Phenyl and Pyrrolidine Moieties
The most direct synthetic strategy involves the formation of the C(benzyl)-N(pyrrolidine) bond. This key disconnection simplifies the target molecule into two readily available synthons: a substituted benzyl electrophile and pyrrolidine, which acts as a nucleophile.
A primary method to achieve this coupling is through nucleophilic substitution . This involves reacting 3-(hydroxymethyl)benzyl halide (e.g., bromide or chloride) with pyrrolidine. The lone pair of electrons on the pyrrolidine nitrogen atom attacks the electrophilic benzylic carbon, displacing the halide and forming the desired C-N bond.
Another powerful fragment coupling technique is reductive amination . This approach starts with 3-formylphenylmethanol or a protected version thereof. The aldehyde is first condensed with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient for forming C-N bonds.
| Coupling Strategy | Phenyl Precursor | Pyrrolidine Precursor | Key Reaction |
| Nucleophilic Substitution | 3-(Hydroxymethyl)benzyl halide | Pyrrolidine | SN2 Reaction |
| Reductive Amination | 3-Formylphenylmethanol | Pyrrolidine | Imine/Iminium formation followed by reduction |
Functional Group Interconversions Leading to the Benzylic Alcohol
An alternative retrosynthetic route prioritizes the formation of the C-N bond first, followed by the generation of the benzylic alcohol moiety through functional group interconversion (FGI). This strategy begins with precursors where the future alcohol group exists in a different oxidation state, such as an aldehyde, carboxylic acid, or ester.
Starting with 3-(pyrrolidin-1-ylmethyl)benzaldehyde (B1288084), the benzylic alcohol can be synthesized via reduction of the aldehyde group. Mild reducing agents are suitable for this transformation. solubilityofthings.com If the synthesis begins with 3-(pyrrolidin-1-ylmethyl)benzoic acid or its corresponding ester (e.g., methyl ester), a more powerful reducing agent is required to convert the carboxylic acid or ester down to the primary alcohol. fiveable.me This approach offers flexibility, as the choice of starting material can be guided by commercial availability and cost.
The table below summarizes common reagents used for these transformations.
| Starting Functional Group | Target Functional Group | Common Reducing Agents |
| Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) solubilityofthings.comfiveable.me |
| Ester (-COOR) | Primary Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) fiveable.me |
| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) fiveable.me |
Catalytic Approaches in C-C and C-N Bond Formation for Analogues
The synthesis of analogues of this compound, particularly those featuring substituted or chiral pyrrolidine rings, benefits immensely from modern catalytic methods. These reactions offer high efficiency, selectivity, and access to structural complexity that is difficult to achieve with classical methods.
Palladium-Catalyzed Carboamination Reactions for Pyrrolidine Derivatives
Palladium-catalyzed carboamination is a powerful strategy for the convergent synthesis of substituted pyrrolidines. nih.govnih.gov This reaction class constructs one C-C and one C-N bond across an alkene in a single operation. A common pathway involves the reaction of an N-protected pent-4-enylamine with an aryl or alkenyl bromide. semanticscholar.org
The catalytic cycle is believed to proceed through the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination and intramolecular syn-insertion of the alkene into the palladium-nitrogen bond forms a new C-N bond and a five-membered palladacycle. nih.gov Reductive elimination from this intermediate then forges the C-C bond, yielding the 2-(arylmethyl)pyrrolidine product and regenerating the Pd(0) catalyst. nih.govsemanticscholar.org The use of chiral phosphine (B1218219) ligands can render this process enantioselective, providing access to optically active pyrrolidine derivatives. nih.govsemanticscholar.org
Enantioselective Catalytic Methods for Pyrrolidine Rings
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous catalytic asymmetric methods for constructing the pyrrolidine ring. mdpi.com These strategies allow for precise control over stereochemistry, which is crucial for biological activity.
Several distinct catalytic approaches have proven effective:
Asymmetric [3+2] Cycloaddition: This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A notable example is the palladium-catalyzed reaction of trimethylenemethane (TMM) with imines, which, in the presence of chiral phosphoramidite (B1245037) ligands, produces highly functionalized pyrrolidines with excellent enantioselectivity. nih.gov
Ring-Closing Metathesis (RCM): Chiral pyrrolidine derivatives can be synthesized from acyclic enyne precursors using ruthenium-based catalysts. acs.org This method is particularly effective for substrates derived from commercially available chiral amino acids. acs.org
Asymmetric Allylic Alkylation: A stereogenic quaternary center can be established via asymmetric allylic alkylation, followed by a stereoretentive ring contraction to yield chiral 2,2-disubstituted pyrrolidines. nih.gov
Rhodium-Catalyzed Arylation: The highly enantioselective arylation of N-tosylaldimines can be achieved using rhodium catalysts with chiral diene ligands, leading to chiral 2-aryl pyrrolidines. organic-chemistry.org
| Method | Catalyst System | Precursors | Key Feature |
| Asymmetric [3+2] Cycloaddition | Pd(0) / Chiral Phosphoramidite Ligand | Trimethylenemethane (TMM) donors, Imines | Convergent formation of the ring with high enantioselectivity. nih.gov |
| Ring-Closing Metathesis | Ruthenium Carbene (e.g., Grubbs' catalyst) | Acyclic enynes | Tolerant of various functional groups. acs.org |
| Asymmetric Allylic Alkylation | Palladium complex with chiral ligands | Benzyloxy imides | Creation of quaternary stereocenters. nih.gov |
| Rhodium-Catalyzed Arylation | Rhodium Hydroxide / Chiral Diene Ligand | N-Tosylaldimines, Arylboronic acids | High yields and enantioselectivity for 2-aryl pyrrolidines. organic-chemistry.org |
Metal-Organic Synthesis Routes
Metal-Organic Frameworks (MOFs) have emerged as versatile platforms for heterogeneous catalysis in pyrrolidine synthesis. researchgate.net Chiral pyrrolidine moieties, such as the natural amino acid proline, can be incorporated into the organic linkers used to build the MOF structure. rsc.org
These functionalized MOFs act as robust, recyclable organocatalysts. The porous, crystalline nature of the framework provides a confined environment that can enhance catalytic activity and selectivity, mimicking processes found in biological systems. researchgate.netrsc.org Proline-functionalized MOFs have been successfully employed in various asymmetric reactions, including aldol (B89426) and Mannich reactions, to generate precursors for more complex chiral pyrrolidine-containing molecules. This approach combines the benefits of homogeneous organocatalysis (high selectivity) with the practical advantages of heterogeneous catalysis (ease of separation and reuse). researchgate.net
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued in medicinal chemistry for their efficiency and atom economy. tandfonline.com While a specific MCR for the direct synthesis of this compound has not been described in the literature, the principles of MCRs can be applied to generate structurally similar compounds.
One of the most relevant MCRs is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a compound with an active hydrogen (like a ketone or another enolizable carbonyl compound). ub.edu A hypothetical Mannich-type approach to a precursor of the target molecule could involve 3-(hydroxymethyl)benzaldehyde (B1315534), pyrrolidine, and an enolizable carbonyl compound. However, for the direct synthesis of the target structure, a more conventional two-component reductive amination is the most probable synthetic route.
Reductive amination involves the reaction between an aldehyde or ketone and an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of this compound, this would involve the reaction of 3-(hydroxymethyl)benzaldehyde with pyrrolidine. This highly efficient two-component process is often preferred for its high yields and selectivity, despite not being a classical multicomponent reaction.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic and environmental viability of a chemical synthesis. For the plausible synthesis of this compound via reductive amination, key parameters for optimization include the choice of solvent, reducing agent, temperature, and pressure.
The choice of solvent significantly impacts both the kinetics and the equilibrium of the reductive amination process. The reaction pathway involves the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. nih.gov
Solvent Effects: The solvent can influence the rate of imine formation, the stability of the iminium ion intermediate, and the efficacy of the reducing agent.
Protic vs. Aprotic Solvents: Protic solvents like methanol (B129727) or ethanol (B145695) can participate in hydrogen bonding, potentially stabilizing intermediates. However, they can also react with certain reducing agents. Aprotic solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF) are commonly used. acsgcipr.org Recent studies have focused on replacing chlorinated solvents with more environmentally benign options like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). acsgcipr.orgrsc.org
Dielectric Constant: The polarity of the solvent affects the solvation of charged intermediates like the iminium ion. Computational studies have shown that explicit coordination of solvent molecules can lower the activation barrier for the initial nucleophilic addition of the amine to the aldehyde. nih.gov
Below is a table summarizing the effect of different solvents on the yield of a representative reductive amination of benzaldehyde (B42025), which serves as an analogue for the synthesis of the target compound.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | 10.4 | >95 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 94 |
| 3 | Acetonitrile | 37.5 | 91 |
| 4 | Methanol | 32.7 | 85 |
| 5 | Ethyl Acetate | 6.0 | >95 |
Table 1: Illustrative data on solvent effects for the reductive amination of benzaldehyde with a secondary amine using STAB as the reducing agent. Data is representative of typical findings in the literature. acsgcipr.orgrsc.org
Temperature and pressure are fundamental parameters that must be optimized to control reaction rates, selectivity, and safety.
Temperature Optimization: The formation of the iminium ion and the reduction step are both temperature-dependent.
Reaction Rate: Increasing the temperature generally increases the rate of both imine formation and reduction, leading to shorter reaction times. For many lab-scale reductive aminations using borohydride reagents, reactions are typically run at ambient temperature (20-25 °C).
Selectivity and Stability: Higher temperatures can lead to the formation of byproducts or the degradation of reactants and products. The thermal stability of the starting aldehyde, the amine, and the final product must be considered. For instance, the benzylic alcohol moiety in the target compound could be susceptible to side reactions at elevated temperatures. An optimal temperature is one that provides a reasonable reaction rate without compromising the yield or purity of the final product. Optimization studies often involve screening a range of temperatures (e.g., 0 °C, 25 °C, 40 °C) to find this balance.
Pressure Optimization: For reductive aminations using chemical hydrides like STAB or NaBH₄, the reaction is typically conducted at atmospheric pressure. However, pressure becomes a critical parameter when catalytic hydrogenation is employed as the reduction method, using a catalyst (e.g., Pd/C, Pt/C) and hydrogen gas (H₂). researchgate.net
Hydrogen Pressure: In catalytic hydrogenation, increasing the hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which generally accelerates the rate of reduction of the iminium ion. Typical pressures can range from atmospheric pressure to 10 bar or higher. researchgate.net
Process Efficiency: Higher pressures can allow the reaction to proceed at lower temperatures, which may be beneficial for the stability of sensitive functional groups. The optimization process involves finding the lowest pressure that provides an acceptable reaction rate to ensure both safety and cost-effectiveness.
The table below shows hypothetical optimization data for a catalytic reductive amination, illustrating the interplay between temperature, pressure, and reaction outcome.
| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C | 1 | 40 | 24 | 75 |
| 2 | 5% Pd/C | 5 | 40 | 8 | 98 |
| 3 | 5% Pd/C | 5 | 25 | 16 | 95 |
| 4 | 5% Pt/C | 10 | 25 | 6 | >99 |
Table 2: Representative data for the optimization of a catalytic reductive amination of an aromatic aldehyde with a secondary amine. This data is illustrative of general principles. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Pyrrolidin 1 Ylmethyl Phenyl Methanol
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, would be fundamental to mapping the precise connectivity of atoms within the molecule.
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the benzylic methylene (B1212753) group, the aromatic ring, and the hydroxyl group. The chemical shifts (δ) would provide information about the electronic environment of each proton, while the spin-spin coupling patterns would reveal the neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and bonding.
Expected Data (Hypothetical): A comprehensive analysis would include a data table detailing the chemical shift (ppm), multiplicity (e.g., s, d, t, m), coupling constants (J in Hz), and integration for each proton signal. A corresponding table for ¹³C NMR would list the chemical shift for each carbon atom.
No experimental ¹H or ¹³C NMR data for [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol is currently available in published literature.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) would be employed to confirm the molecular weight of this compound and to elucidate its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would likely induce characteristic fragmentation of the molecule. The analysis of these fragments would help to piece together the molecular structure. Expected fragmentation pathways might include cleavage of the benzylic C-C bond, loss of the hydroxyl group, and fragmentation of the pyrrolidine ring.
Expected Data (Hypothetical): A detailed analysis would present a table of the major fragment ions observed in the mass spectrum, including their mass-to-charge ratio (m/z) and relative abundance, along with proposed structures for each fragment.
Specific mass spectrometry data and fragmentation analysis for this compound have not been found in the available scientific literature.
Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-N stretching of the tertiary amine, and C-O stretching of the alcohol.
Raman Spectroscopy: Raman spectroscopy would provide additional information, particularly for the non-polar bonds and the aromatic ring vibrations, which are often strong in Raman spectra.
Expected Data (Hypothetical): A table summarizing the key vibrational frequencies (in cm⁻¹) from both IR and Raman spectra and their corresponding functional group assignments would be presented.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C-N Stretch | 1000-1250 | |
| C-O Stretch | 1000-1260 |
This is a generalized table of expected vibrational frequencies. No specific experimental IR or Raman spectra for this compound are publicly available.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Expected Data (Hypothetical): A crystallographic study would generate a detailed table of crystal data and structure refinement parameters, including the crystal system, space group, unit cell dimensions, and final R-factor. A separate table would list key bond lengths and angles.
There are no published X-ray crystallography studies for this compound at present.
Chemical Transformations and Derivative Synthesis of 3 Pyrrolidin 1 Ylmethyl Phenyl Methanol
Functionalization at the Benzylic Alcohol Moiety
The benzylic alcohol is a versatile functional group that can be readily converted into a variety of other functionalities, including aldehydes, ketones, carboxylic acids, esters, and ethers.
The oxidation state of the benzylic carbon can be precisely controlled using a range of modern and classical reagents. The selective oxidation of the primary alcohol in [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol yields the corresponding aldehyde, 3-(pyrrolidin-1-ylmethyl)benzaldehyde (B1288084). This transformation is crucial for subsequent reactions such as reductive amination or Wittig olefination. Conversely, the reduction of this aldehyde regenerates the parent alcohol.
Oxidation: The conversion of the benzylic alcohol to an aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in dichloromethane (B109758) (DCM). Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), is another effective method that operates under mild, low-temperature conditions. mdpi.com For the synthesis of the corresponding carboxylic acid, 3-(pyrrolidin-1-ylmethyl)benzoic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are employed.
Reduction: The reduction of 3-(pyrrolidin-1-ylmethyl)benzaldehyde back to the parent alcohol is typically achieved with high efficiency using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether can be used, although it requires more stringent anhydrous conditions. researchgate.net
Table 1: Reagents for Oxidation and Reduction of the Benzylic Moiety
| Transformation | Reagent | Product |
|---|---|---|
| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | 3-(Pyrrolidin-1-ylmethyl)benzaldehyde |
| Alcohol to Aldehyde | Swern Oxidation (DMSO, (COCl)₂) | 3-(Pyrrolidin-1-ylmethyl)benzaldehyde |
| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3-(Pyrrolidin-1-ylmethyl)benzoic acid |
| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | This compound |
Esterification: The benzylic alcohol can be converted to its corresponding esters through several established methods. The Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classical approach. researchgate.net A more common and milder method involves the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This method avoids the harsh acidic conditions that could potentially affect the pyrrolidine (B122466) ring. For instance, reacting this compound with acetyl chloride would yield [3-(pyrrolidin-1-ylmethyl)phenyl]methyl acetate (B1210297).
Etherification: The synthesis of ethers from the benzylic alcohol is most commonly accomplished via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. This nucleophilic intermediate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. For example, treatment with NaH followed by methyl iodide would produce 1-((3-(methoxymethyl)phenyl)methyl)pyrrolidine.
Table 2: Example Protocols for Ester and Ether Formation
| Reaction Type | Reagents | Product Example |
|---|---|---|
| Esterification | Propionic acid, H₂SO₄ | [3-(Pyrrolidin-1-ylmethyl)phenyl]methyl propanoate |
| Esterification | Benzoyl chloride, Pyridine | [3-(Pyrrolidin-1-ylmethyl)phenyl]methyl benzoate |
Modifications of the Pyrrolidine Ring System
The pyrrolidine nitrogen is a nucleophilic and basic center, making it a prime target for alkylation and acylation reactions. Furthermore, the ring itself can be conceptually subjected to expansion or contraction to access related heterocyclic systems.
N-Alkylation: The tertiary amine of the pyrrolidine ring can undergo quaternization by reacting with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. For instance, reaction with methyl iodide would yield 1-methyl-1-((3-(hydroxymethyl)phenyl)methyl)pyrrolidinium iodide. These quaternary salts are often used as phase-transfer catalysts or ionic liquids. Direct N-alkylation of secondary amines like pyrrolidine is a common method for preparing tertiary amines. echemi.com Catalytic methods, such as reductive N-alkylation using an aldehyde or ketone and a reducing agent (e.g., NaBH₃CN or H₂/Pd), provide a versatile route to a wide range of N-substituted pyrrolidines. rsc.org
N-Acylation: N-acylation of related secondary amines is a straightforward process involving reaction with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid. rsc.org While the nitrogen in this compound is already tertiary, precluding direct acylation, this reaction is highly relevant for the synthesis of derivatives starting from pyrrolidine itself before the attachment of the benzyl (B1604629) group. The resulting amides are important intermediates in medicinal chemistry.
While not commonly performed on a complex molecule like this compound itself, methodologies for altering the size of the pyrrolidine ring are well-established for simpler derivatives and are relevant for the synthesis of analogues.
Ring Expansion: Proline derivatives can undergo ring expansion to form pipecolic acid (a six-membered ring) derivatives. For example, a regioisomeric ring expansion reaction has been used in the diastereoselective synthesis of 5-hydroxypipecolic acid. organic-chemistry.org Such strategies could theoretically be adapted to create analogues containing a piperidine (B6355638) ring instead of a pyrrolidine ring.
Ring Contraction: Ring contraction of larger rings to form pyrrolidines is a powerful synthetic strategy. A notable example is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This method provides access to functionalized pyrrolidine skeletons from abundant starting materials. osaka-u.ac.jpnih.govresearchgate.net While direct contraction of the pyrrolidine ring is less common, oxidative rearrangement methods have been developed for the ring contraction of N-H piperidines to pyrrolidines. bohrium.com
Applications of 3 Pyrrolidin 1 Ylmethyl Phenyl Methanol As a Synthetic Intermediate
Building Block for Complex Organic Molecules
The structural framework of [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol makes it a valuable starting material for the synthesis of intricate molecular architectures, most notably in the pharmaceutical industry. The presence of the reactive benzylic alcohol and the nucleophilic pyrrolidine (B122466) nitrogen provides multiple points for chemical modification, allowing for the elongation and elaboration of the molecule.
A significant application of a closely related derivative is in the synthesis of Trametinib, a highly potent allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) (MEK) 1/2. nih.gov Trametinib is approved for the treatment of metastatic melanoma and other cancers with specific genetic mutations. nih.gov While various synthetic routes to Trametinib exist, a key intermediate in several reported syntheses is 3-(pyrrolidin-1-ylmethyl)aniline. sigmaaldrich.com
The conversion of this compound to this key aniline (B41778) intermediate is a critical step. Although not always explicitly detailed as a starting point in patent literature, this transformation is chemically feasible through established synthetic methodologies. The benzylic alcohol can be converted into an amino group, which then serves as a crucial handle for constructing the complex pyridopyrimidine core of Trametinib.
Table 1: Plausible Synthetic Transformation for API Intermediate
| Step | Transformation | Reagents & Conditions (Illustrative) | Product |
| 1 | Oxidation of Alcohol | MnO₂, Dichloromethane (B109758) | 3-(Pyrrolidin-1-ylmethyl)benzaldehyde (B1288084) |
| 2 | Oximation | Hydroxylamine hydrochloride, Pyridine (B92270) | 3-(Pyrrolidin-1-ylmethyl)benzaldehyde oxime |
| 3 | Reduction of Oxime | H₂, Palladium on Carbon, Ethanol (B145695) | 3-(Pyrrolidin-1-ylmethyl)aniline |
This aniline derivative is then utilized in multi-step sequences to build the final Trametinib molecule. For instance, one synthetic approach involves the condensation of N-(3-aminophenyl)acetamide with a triflate or tosylate precursor to form the core structure of the drug. portico.org The pyrrolidine moiety, introduced via the initial building block, remains an integral part of the final API structure, highlighting the importance of this compound as a precursor.
Precursor in the Design and Development of Organocatalytic Systems
The field of asymmetric organocatalysis has identified chiral pyrrolidines as privileged scaffolds for inducing enantioselectivity in a wide range of chemical reactions. nih.gov The pyrrolidine ring, often derived from the natural amino acid proline, can be readily modified to create catalysts that mimic the efficiency of enzymes. These catalysts operate through various activation modes, including enamine and iminium ion formation, to facilitate stereocontrolled bond formation. nih.gov
This compound serves as a valuable precursor for a specific class of organocatalysts. The inherent structure contains a secondary amine (the pyrrolidine) and a functional handle (the benzylic alcohol) that can be further elaborated. This alcohol group can be used to introduce other functional groups or to attach the catalytic unit to a solid support, creating heterogeneous catalysts.
For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities. nih.govgoogle.com The synthetic strategies often involve the modification of a pyrrolidine core to introduce bulky substituents that create a well-defined chiral environment around the catalytic site. The benzylic portion of this compound provides a convenient anchor point for attaching such sterically demanding groups or for tuning the electronic properties of the catalyst.
Table 2: Structural Features for Organocatalyst Design
| Structural Moiety | Function in Organocatalysis | Potential Modification from Parent Compound |
| Pyrrolidine Nitrogen | Forms enamine/iminium intermediates with substrates | Can be used directly as the catalytic center |
| Phenyl Ring | Provides a rigid scaffold and influences steric environment | Substituents can be added to tune electronic/steric properties |
| Benzylic Methanol (B129727) | Allows for derivatization and attachment of other groups | Can be converted to ethers, esters, or other functionalities to modulate catalyst properties or for immobilization |
Utility in Ligand Design for Metal-Catalyzed Reactions
The pyrrolidine motif is not only central to organocatalysis but also plays a crucial role in the design of chiral ligands for transition-metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and when the pyrrolidine scaffold is chiral, it can create an asymmetric environment that directs the stereochemical outcome of the reaction.
This compound is an attractive scaffold for developing such ligands. The pyrrolidine nitrogen can act as one coordination site, while the benzylic alcohol can be used as a second coordination point (forming a bidentate ligand) or modified to introduce other donor atoms like phosphorus or sulfur. The combination of a "soft" nitrogen donor and a "hard" oxygen donor (from the alcohol) can be particularly effective for certain catalytic transformations. Chiral ligands based on pyrrolidinemethanol structures have been successfully synthesized and employed in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net
The synthesis of these ligands often starts from natural proline, establishing the chirality, which is then elaborated. researchgate.net The phenyl group in this compound provides a rigid backbone, holding the coordinating groups in a well-defined spatial arrangement, which is critical for effective stereochemical control.
Integration into Scaffold Synthesis for Chemical Biology Research
In chemical biology and drug discovery, molecular scaffolds provide the core structure upon which diverse functional groups can be appended to create libraries of compounds for biological screening. nih.govresearchgate.net The pyrrolidine ring is a highly favored scaffold in medicinal chemistry due to its three-dimensional structure, metabolic stability, and its presence in numerous natural products and FDA-approved drugs. nih.gov
This compound embodies a pre-validated scaffold that can be readily diversified. The molecule contains several key features desirable for scaffold-based drug discovery:
A Saturated Heterocycle: The pyrrolidine ring provides a 3D geometry, allowing for better exploration of the spatial requirements of biological targets compared to flat aromatic systems. researchgate.net
An Aromatic Ring: The phenyl group serves as a rigid anchor and a point for introducing substituents that can engage in various interactions with protein targets (e.g., pi-stacking, hydrophobic interactions).
Reactive Functional Groups: The secondary amine and primary alcohol allow for facile, combinatorial derivatization using a wide range of synthetic reactions to build compound libraries.
Researchers have designed novel pyrrolidine scaffolds to discover potent and selective agonists for various receptors, demonstrating the power of constraining flexible moieties within a pyrrolidine ring to improve pharmacological properties. researchgate.net The structure of this compound provides a ready-made template for such endeavors, where the pyrrolidine and phenyl groups form the core, and the benzylic position can be functionalized to explore structure-activity relationships.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of green chemistry is a paramount goal in modern organic synthesis. ontosight.ai Future research on [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol will undoubtedly prioritize the development of more sustainable and efficient synthetic methodologies. Traditional multi-step syntheses often involve hazardous reagents, extensive purification processes, and significant waste generation. To mitigate these challenges, researchers are expected to explore several innovative approaches.
One promising avenue is the application of biocatalysis. ontosight.ai Enzymes, with their high selectivity and ability to function under mild conditions, could offer a greener alternative for key synthetic steps. For instance, the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative to the benzyl (B1604629) alcohol could be achieved using alcohol dehydrogenases or other reductase enzymes. Similarly, the formation of the pyrrolidinyl C-N bond could potentially be catalyzed by engineered enzymes, reducing the reliance on conventional and often harsh alkylating agents.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. ontosight.ai | Enzyme stability and availability, substrate scope limitations. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced solvent and reagent usage. | Optimization of reaction conditions for multiple steps. |
| Reusable Catalysts | Cost-effective, reduced catalyst waste, simplified purification. mdpi.com | Catalyst leaching and deactivation, potential for metal contamination. |
Exploration of Novel Catalytic and Supramolecular Applications
The structural motifs present in this compound suggest its potential utility in the realms of catalysis and supramolecular chemistry. The pyrrolidine (B122466) scaffold is a well-established component of many successful organocatalysts, particularly in promoting asymmetric reactions. mdpi.comnih.gov Future research could focus on modifying the structure of this compound to develop novel chiral catalysts. For example, the introduction of additional functional groups on the pyrrolidine ring or the phenyl group could create catalysts capable of facilitating a wide range of stereoselective transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov
In the domain of supramolecular chemistry, the ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the phenyl ring), opens up possibilities for the design of self-assembling systems. These could include the formation of gels, liquid crystals, or molecular capsules with potential applications in drug delivery, sensing, and materials science. The interplay between the different functional groups could lead to the formation of intricate and highly ordered supramolecular architectures.
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing. mdpi.comscielo.brazolifesciences.comnih.govresearchgate.net This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. scielo.br Future research will likely explore the synthesis of this compound using flow chemistry methodologies. This would not only enable a more efficient and scalable production process but also allow for the precise control of reaction parameters, leading to higher yields and purities. researchgate.net
Furthermore, the integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence and machine learning algorithms, is an emerging trend that could revolutionize the discovery and optimization of synthetic routes. youtube.comresearchgate.net Such automated systems can rapidly screen a vast array of reaction conditions to identify the optimal parameters for the synthesis of this compound. This data-driven approach accelerates the development process and minimizes the need for manual experimentation. scripps.edu The potential impact of these technologies on the production of this compound is summarized in Table 2.
Table 2: Impact of Advanced Manufacturing Technologies
| Technology | Potential Impact on Synthesis of this compound |
|---|---|
| Flow Chemistry | Increased safety, scalability, and efficiency; improved process control. mdpi.comscielo.brazolifesciences.comnih.govresearchgate.net |
| Automated Synthesis | Rapid optimization of reaction conditions, accelerated discovery of new synthetic routes. youtube.comresearchgate.net |
| AI and Machine Learning | Predictive modeling of reaction outcomes, data-driven process optimization. |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A fundamental understanding of the relationship between a molecule's structure and its chemical reactivity is crucial for the rational design of new applications. Future research on this compound will benefit significantly from an integrated approach that combines experimental studies with computational modeling. dntb.gov.ua
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms of the molecule. This information can be used to predict its reactivity in different chemical environments and to guide the design of new catalysts or functional materials. For instance, computational studies could help in understanding the role of the pyrrolidinyl and methanol (B129727) groups in directing the outcome of a particular reaction.
These computational predictions can then be validated and refined through targeted experimental studies. Techniques such as kinetic analysis, spectroscopic characterization, and crystallographic studies can provide detailed information about the reaction pathways and the structure of intermediates and products. The synergistic combination of experimental and computational approaches will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and accelerate the discovery of its full potential.
Q & A
Q. What are the common synthetic routes for [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of a benzaldehyde precursor. For example, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde can be reduced using NaBH₄ or LiAlH₄ in anhydrous THF or EtOH to yield the alcohol . Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may introduce the pyrrolidine moiety to a pre-functionalized phenylmethanol scaffold. Key conditions include strict temperature control (0–25°C for reductions) and inert atmospheres to prevent oxidation of intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the pyrrolidine N-methyl group (δ ~2.5–3.5 ppm) and the benzyl alcohol proton (δ ~4.6–5.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 206.1545). HPLC (C18 column, acetonitrile/water gradient) can assess purity (>95% required for biological studies) .
Advanced Research Questions
Q. What strategies ensure regioselective installation of the pyrrolidin-1-ylmethyl group at the phenyl ring’s 3-position?
- Methodological Answer : Regioselectivity is achieved via directed ortho-metalation or transition-metal catalysis . For instance, a bromine atom at the 3-position of the phenyl ring can act as a directing group for palladium-mediated coupling with pyrrolidine. Alternatively, iridium catalysts enable C–H activation at the meta position under mild conditions (room temperature, tert-amyl alcohol solvent), as demonstrated in hydrogen-borrowing alkylation reactions .
Q. How does this compound modulate TLR7 activity, and what structural analogs enhance potency?
- Methodological Answer : In TLR7 modulators (e.g., Example 119 in EP 4 140 485 A1), the pyrrolidine moiety’s basic nitrogen interacts with Asp533 in the TLR7 binding pocket, while the benzyl alcohol group stabilizes the conformation via hydrogen bonding. Structure-activity relationship (SAR) studies show that replacing pyrrolidine with piperidine reduces potency by 30%, whereas fluorination at the phenyl ring’s 4-position improves bioavailability (logP reduction from 2.3 to 1.8) .
Q. What are the oxidative stability challenges of this compound, and how can they be mitigated?
- Methodological Answer : The benzyl alcohol group is prone to oxidation to the aldehyde/carboxylic acid under aerobic conditions. Stability studies (TGA/DSC) recommend storage at –20°C under argon. Adding antioxidants like BHT (0.1% w/v) or using anhydrous DMF as a reaction solvent suppresses degradation. For in vivo applications, prodrug strategies (e.g., acetyl-protected alcohol) enhance stability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions. For example, TLR7 activation in HEK293 cells shows EC₅₀ = 50 nM in phosphate-buffered saline (PBS) but increases to 120 nM in serum-containing media due to protein binding. Researchers must standardize protocols (e.g., serum-free assays, consistent cell lines) and validate results via orthogonal methods (e.g., SPR binding assays vs. luciferase reporter gene assays) .
Comparative Methodologies
Q. How do synthetic yields of this compound compare across palladium vs. iridium catalysis?
- Methodological Answer : Palladium catalysis (e.g., Suzuki coupling) achieves ~60–70% yield but requires pre-functionalized boronic acids and elevated temperatures (80–100°C). Iridium catalysis (hydrogen borrowing) offers higher atom economy (85–90% yield) at room temperature but demands rigorous exclusion of moisture. Cost-benefit analysis favors iridium for small-scale medicinal chemistry, while palladium is preferable for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
